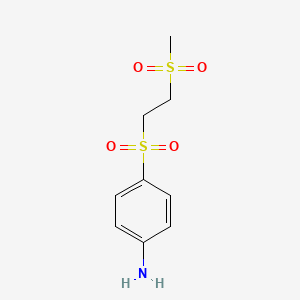
4-(2-Methanesulfonylethanesulfonyl)aniline
Übersicht
Beschreibung
“4-(2-Methanesulfonylethanesulfonyl)aniline” is a chemical compound with the CAS Number: 98960-57-7 . It has a molecular weight of 263.34 . This compound is not classified as hazardous .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[2-(methylsulfonyl)ethyl]sulfonyl}aniline . The InChI code is 1S/C9H13NO4S2/c1-15(11,12)6-7-16(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the compound has a benzene ring (aniline) with a sulfonyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide
A study reported a general and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method is significant for eliminating concerns over genotoxic impurities that can arise in certain reactions, showcasing an application in the synthesis of compounds like dofetilide without the risk of generating potentially harmful by-products (Rosen et al., 2011).
Synthesis through Insertion of Sulfur Dioxide
Another research demonstrated the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines. This process, which includes an intramolecular 5-exo-cyclization and sulfur dioxide insertion, yields the desired products in good yields, highlighting a novel application in creating complex organic frameworks (An, Zheng, & Wu, 2014).
Carbonic Anhydrase Inhibitors
A study focused on the synthesis and characterization of furan sulfonylhydrazones as inhibitors of carbonic anhydrase I enzyme, demonstrating the biological activity and potential therapeutic applications of such compounds. This research emphasizes the role of these compounds in medicinal chemistry, particularly in developing new inhibitors for enzyme targets (Gündüzalp et al., 2016).
Organocatalytic C–H/C–H' Cross-Biaryl Coupling
The development of a hypervalent iodine-mediated C-C selective coupling of N-methanesulfonyl anilides with aromatic hydrocarbons represents a novel application in organic synthesis. This method, being the first organocatalytic oxidative cross-biaryl-coupling, leverages catalyst control for direct C-C bond formations, showcasing a novel approach in the synthesis of biaryl compounds (Ito et al., 2013).
Greener Friedel-Crafts Acylations
Research highlighted the use of methanesulfonic anhydride for promoting Friedel-Crafts acylation reactions in a "greener" manner. This methodology allows for the preparation of aryl ketones with minimal waste, differentiating from traditional methods by avoiding metallic or halogenated components. This represents an environmentally friendly approach to a fundamental reaction in organic synthesis (Wilkinson, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Eigenschaften
IUPAC Name |
4-(2-methylsulfonylethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-15(11,12)6-7-16(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFZKBEBVKGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



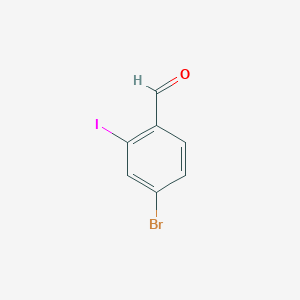
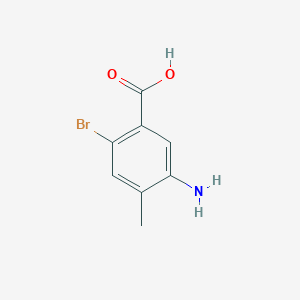

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)

![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)

![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)
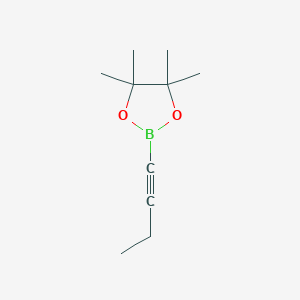

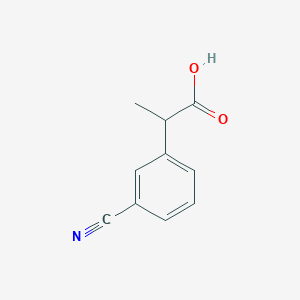

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)